2-(4-iodo-3-methoxyphenyl)acetonitrile
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Overview
Description
2-(4-iodo-3-methoxyphenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It features an iodine atom and a methoxy group attached to a benzene ring, with an acetonitrile group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-3-methoxyphenyl)acetonitrile typically involves the iodination of 3-methoxybenzyl cyanide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetonitriles depending on the nucleophile used.
Oxidation Reactions: Products include 4-iodo-3-methoxybenzaldehyde or 4-iodo-3-methoxybenzoic acid.
Reduction Reactions: The primary product is 2-(4-iodo-3-methoxyphenyl)ethylamine.
Scientific Research Applications
2-(4-iodo-3-methoxyphenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-iodo-3-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can affect the compound’s solubility and metabolic stability, while the nitrile group can act as a bioisostere for other functional groups, enhancing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3-methoxyphenyl)acetonitrile
- 2-(4-chloro-3-methoxyphenyl)acetonitrile
- 2-(4-fluoro-3-methoxyphenyl)acetonitrile
Uniqueness
2-(4-iodo-3-methoxyphenyl)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Iodine is larger and more polarizable than other halogens, leading to stronger halogen bonding interactions. This can enhance the compound’s reactivity and binding affinity in biological systems. Additionally, the iodine atom can be selectively replaced by other functional groups, providing a versatile platform for further chemical modifications.
Properties
IUPAC Name |
2-(4-iodo-3-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAQGSZNDITRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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